molecular formula C14H11ClN2O B325845 3-[(2-Chlorobenzylidene)amino]benzamide

3-[(2-Chlorobenzylidene)amino]benzamide

货号: B325845
分子量: 258.7 g/mol
InChI 键: OXVHUDZOYAPTHK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-[(2-Chlorobenzylidene)amino]benzamide is a useful research compound. Its molecular formula is C14H11ClN2O and its molecular weight is 258.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-Chlorobenzylidene)amino]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-Chlorobenzylidene)amino]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C14H11ClN2O

分子量

258.7 g/mol

IUPAC 名称

3-[(2-chlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11ClN2O/c15-13-7-2-1-4-11(13)9-17-12-6-3-5-10(8-12)14(16)18/h1-9H,(H2,16,18)

InChI 键

OXVHUDZOYAPTHK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC(=C2)C(=O)N)Cl

规范 SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC(=C2)C(=O)N)Cl

产品来源

United States
Methodological & Application

Microwave-assisted synthesis of 3-[(2-Chlorobenzylidene)amino]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 3-[(2-Chlorobenzylidene)amino]benzamide

Executive Summary

This guide details the protocol for the rapid, green synthesis of 3-[(2-Chlorobenzylidene)amino]benzamide , a Schiff base derivative with potential antimicrobial and anti-inflammatory pharmacophores. Utilizing Microwave-Assisted Organic Synthesis (MAOS), this protocol reduces reaction times from hours (conventional reflux) to minutes while enhancing yield and purity. The method exploits the high dielectric loss tangent (


) of polar solvents (ethanol) to achieve efficient internal heating, driving the equilibrium toward the imine product.

Scientific Rationale & Mechanism

The Chemistry: Selective Imine Formation

The synthesis involves the condensation of 3-aminobenzamide (amine) and 2-chlorobenzaldehyde (aldehyde).

  • Selectivity Challenge: 3-aminobenzamide contains two nitrogen centers: the aniline amine (Ar-NH₂) and the amide nitrogen (Ar-CO-NH₂).

  • Expert Insight: The reaction is highly selective for the aniline amine. The amide nitrogen is non-nucleophilic due to resonance delocalization of its lone pair into the carbonyl group (

    
    ). Therefore, protection of the amide group is unnecessary.
    
Reaction Mechanism

The reaction proceeds via an acid-catalyzed nucleophilic addition-elimination pathway:

  • Activation: Trace glacial acetic acid protonates the aldehyde carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Attack: The lone pair of the aniline nitrogen attacks the activated carbonyl carbon.

  • Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of a water molecule to form the C=N (azomethine) bond.

Why Microwave Irradiation?

Schiff base formation is a reversible equilibrium reaction (


).
  • Thermal Effect: Microwaves induce rapid dipolar rotation in ethanol molecules, generating localized superheating. This kinetic energy overcomes the activation barrier significantly faster than conductive heating.

  • Specific Microwave Effect: The rapid alignment of the polar transition state with the oscillating electric field stabilizes the transition state, potentially lowering the activation energy (

    
    ).
    

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Amine 3-Aminobenzamide (>98%)Nucleophile
Aldehyde 2-Chlorobenzaldehyde (>98%)Electrophile
Solvent Absolute Ethanol (EtOH)High

solvent (energy absorber)
Catalyst Glacial Acetic AcidProton source for carbonyl activation
Reactor Single-mode MW (e.g., CEM/Biotage)Preferred for precise temp/pressure control
Alt.[1] Reactor Modified Domestic MW*See Safety Note below
Stoichiometry
  • Ratio: 1:1 Molar Ratio.

  • Scale (Example): 2.0 mmol scale.

    • 3-Aminobenzamide (MW: 136.15 g/mol )

      
      0.272 g 
      
    • 2-Chlorobenzaldehyde (MW: 140.57 g/mol )

      
      0.281 g  (approx 0.23 mL if liquid density 
      
      
      
      1.25 g/mL)
Step-by-Step Procedure

Step 1: Pre-Solubilization

  • In a 10 mL microwave-transparent vial (Pyrex or specialized reaction tube), dissolve 0.272 g of 3-aminobenzamide in 3-4 mL of absolute ethanol.

  • Add 0.281 g (or eq. volume) of 2-chlorobenzaldehyde .

  • Crucial Step: Add 2-3 drops of Glacial Acetic Acid.[2]

    • Why: Without acid, the reaction may stall at the carbinolamine intermediate.

Step 2: Microwave Irradiation

  • Seal the vessel (if using a pressurized system) or equip with a reflux condenser (if open vessel).

  • Program Parameters:

    • Mode: Dynamic Power (maintain temperature).

    • Temperature: 80°C (Reflux temp of EtOH).

    • Hold Time: 2 - 5 minutes.

    • Stirring: High.

    • Note: If using a domestic microwave (700W), set to "Low/Defrost" (approx 140-200W) and irradiate in 30-second bursts to prevent solvent bumping.

Step 3: Workup & Isolation

  • Allow the reaction vessel to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 20 g of crushed ice with vigorous stirring.

  • The Schiff base is hydrophobic and will precipitate immediately as a solid.

  • Filtration: Collect the solid via vacuum filtration using a Buchner funnel. Wash with cold water (2 x 5 mL) to remove unreacted acid and amine.

Step 4: Purification

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol.

  • Allow to cool slowly to room temperature, then refrigerate.

  • Filter the pure crystals and dry in a desiccator.

Visualization of Workflows

Reaction Scheme

ReactionScheme Amine 3-Aminobenzamide (Nucleophile) Intermediate Carbinolamine Intermediate Amine->Intermediate Glacial Acetic Acid (H+ Catalyst) Aldehyde 2-Chlorobenzaldehyde (Electrophile) Aldehyde->Intermediate Glacial Acetic Acid (H+ Catalyst) Product 3-[(2-Chlorobenzylidene)amino]benzamide (Schiff Base) Intermediate->Product - H₂O Microwave Irradiation Water H₂O (Byproduct) Intermediate->Water

Caption: Acid-catalyzed condensation pathway. The microwave energy accelerates the dehydration step (Intermediate to Product).

Experimental Workflow

Workflow Start Start: Weigh Reagents Mix Mix Amine + Aldehyde in Ethanol (3-4 mL) Start->Mix Cat Add Catalyst: 2-3 Drops Glacial Acetic Acid Mix->Cat MW Microwave Irradiation 80°C | 2-5 mins Cat->MW Quench Pour into Crushed Ice (Precipitation) MW->Quench Filter Vacuum Filtration Quench->Filter Purify Recrystallize (Hot Ethanol) Filter->Purify End Final Product Dry & Characterize Purify->End

Caption: Step-by-step experimental protocol from reagent mixing to final purification.

Characterization & Validation (Self-Validating System)

To ensure the protocol worked, you must validate the structure. The following data points act as "Checkpoints."

TechniqueExpected SignalInterpretation (Pass/Fail)
FTIR 1600 - 1630 cm⁻¹ (Strong)Pass: Presence of C=N stretch (Imine).Fail: Absence indicates hydrolysis or no reaction.
FTIR 3100 - 3400 cm⁻¹ Pass: Amide NH₂ peaks remain (doublet).Fail: If all NH peaks disappear, the amide may have reacted (unlikely).
¹H-NMR

8.4 - 8.8 ppm
(Singlet)
Pass: Azomethine proton (-N=CH-). This is the definitive proof of Schiff base formation.
TLC Single Spot (

differs from reactants)
Pass: High purity. Use Hexane:Ethyl Acetate (7:3) as mobile phase.

Troubleshooting Table:

  • Issue: Oily product instead of solid.

    • Fix: The Schiff base may have trapped solvent. Scratch the vessel walls with a glass rod while on ice to induce nucleation, or evaporate solvent and recrystallize from a minimum amount of methanol.

  • Issue: Low Yield.

    • Fix: Ensure the aldehyde is fresh (aldehydes oxidize to carboxylic acids over time). Distill 2-chlorobenzaldehyde if it contains significant solid deposits.

References

  • Microwave-Assisted Synthesis of Schiff Bases

    • Title: Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst.[3]

    • Source: ACS Omega (2022).
    • URL:[Link]

  • General Protocol for Benzamide Schiff Bases

    • Title: Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases.[3][4][5][6]

    • Source: Gavin Publishers (2017).
    • URL:[Link][5]

  • Mechanism & Selectivity

    • Title: The rapid synthesis of schiff-bases without solvent under microwave irradiation and their antimicrobial activity.[5]

    • Source: Der Pharma Chemica.
    • URL:[Link]

Sources

Application Note: In Vitro Cytotoxicity Profiling of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzamide derivatives (e.g., Entinostat, Mocetinostat, Procainamide) represent a critical scaffold in medicinal chemistry, particularly as Histone Deacetylase (HDAC) inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors. While widely used, their physicochemical properties—specifically lipophilicity and time-dependent kinetic profiles—present unique challenges in in vitro cytotoxicity assays.

This guide moves beyond generic protocols to address the specific requirements for benzamide evaluation. We prioritize the Sulforhodamine B (SRB) assay as the "Gold Standard" for this class, aligning with National Cancer Institute (NCI) protocols to avoid metabolic interference common in tetrazolium-based assays (MTT/MTS) when studying mitochondrial-targeting agents.

Pre-Analytical Considerations: The Solubility Paradox

Benzamide derivatives often exhibit poor aqueous solubility and high crystallinity. Improper solubilization is the primary cause of "flat" dose-response curves.

Solvent Selection & Stock Preparation[1]
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (

    
    99.9%).
    
  • Stock Concentration: Prepare stocks at 10 mM to 100 mM .

    • Rationale: Benzamides require high-concentration stocks to ensure the final DMSO volume in the cell culture well remains

      
      .
      
  • Storage: Aliquot into amber glass vials (benzamides can be light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles which induce micro-precipitation.

The "Solvent Tolerance" Validation

Before running the full screen, you must determine the maximum DMSO tolerance of your specific cell line.

  • Seed cells in a 96-well plate.

  • Treat with a DMSO gradient (0.1%, 0.25%, 0.5%, 1.0%, 2.0%) without drug.

  • Threshold: Select the highest DMSO concentration that maintains

    
    95% viability compared to untreated media.
    
  • Note: For most benzamide assays, 0.1% final DMSO is the target standard to prevent solvent-induced membrane permeability artifacts.

Protocol A: The NCI-60 Standard (SRB Assay)

Status: Recommended Primary Assay Why: Benzamide HDAC inhibitors (e.g., Entinostat) often induce cell cycle arrest (cytostasis) before cell death. Metabolic assays (MTT) can overestimate viability in arrested but metabolically active cells. The SRB assay measures total protein mass, providing a linear correlation to cell number regardless of metabolic state [1, 2].

Reagents[1][2][3][4][5][6][7][8][9]
  • Fixative: Trichloroacetic Acid (TCA), 50% (w/v) stock (Store at 4°C).

  • Stain: Sulforhodamine B (SRB), 0.4% (w/v) in 1% Acetic Acid.[1][2][3]

  • Wash Solution: 1% Acetic Acid.[1][2][3]

  • Solubilization Base: 10 mM Tris base (pH 10.5).

Step-by-Step Workflow

Step 1: Seeding (Day 0)

  • Seed cells (3,000–10,000 cells/well) in 100 µL media.

  • Critical: Include a "Time Zero" (

    
    ) plate. Fix this plate with TCA exactly at the time of drug addition (24h post-seeding). This allows calculation of net cell kill vs. cytostasis.
    

Step 2: Compound Addition (Day 1)

  • Dilute benzamide stock 1:1000 into media (2x concentration) to reach 0.2% DMSO.

  • Add 100 µL of this 2x solution to the wells (Final Volume: 200 µL, Final DMSO: 0.1%).

  • Incubate for 48 to 72 hours . Note: HDAC inhibitors often require 72h to manifest phenotypic lethality.

Step 3: TCA Fixation (The "Stop" Button)

  • Gently add 50 µL of cold 50% TCA directly to the culture supernatant (Final TCA

    
     10%).[2]
    
  • Incubate at 4°C for 60 minutes .

  • Mechanism:[4] TCA precipitates proteins and fixes the cell monolayer immediately, preserving the cell mass at the endpoint.

Step 4: Washing & Staining [1][3][5]

  • Wash 5x with tap water to remove TCA and media.[2] Air dry until no moisture remains.

  • Add 100 µL 0.4% SRB solution . Incubate 10–30 mins at Room Temp.

  • Wash 5x with 1% Acetic Acid to remove unbound dye.[2]

  • Air dry plates.[2][3]

Step 5: Solubilization & Reading

  • Add 200 µL 10 mM Tris Base . Shake on an orbital shaker for 10 mins.

  • Read Absorbance (OD) at 515 nm .[2][5]

Protocol B: Metabolic Viability (MTT Assay)

Status: Secondary/High-Throughput Screen Caveat: Benzamides containing amide nitrogens generally do not chemically reduce MTT, but they may alter mitochondrial dehydrogenase activity. Always use a cell-free compound control.

The "False Signal" Control

Benzamide derivatives have been reported to occasionally interfere with optical density if they precipitate.

  • Control Wells: Media + Drug (Highest Concentration) + MTT (No Cells).

  • If Control OD > Media Blank OD, the compound is reducing the dye or precipitating. Switch to SRB or CellTiter-Glo.

Modified Protocol for Benzamides
  • Treatment: 72h incubation (standard).

  • Dye Addition: Add MTT (5 mg/mL in PBS) at 10% of well volume. Incubate 2–4 hours.

  • Solubilization: Aspirate media carefully (benzamide-treated cells may detach easily). Dissolve formazan in 100% DMSO .

  • Reading: Measure at 570 nm with a reference filter at 630 nm (to subtract cell debris/precipitation noise).

Mechanistic Validation: The HDAC Pathway

When a benzamide derivative shows cytotoxicity, it is vital to confirm the Mechanism of Action (MoA). For HDAC inhibitors, this involves the p21-dependent apoptotic pathway.[6]

Pathway Visualization

The following diagram illustrates the specific signaling cascade triggered by benzamide HDAC inhibitors (like Entinostat), validating why 72h incubation is often necessary (transcriptional changes take time).

HDAC_Pathway Benzamide Benzamide Derivative (e.g., Entinostat) HDAC Class I HDACs (HDAC 1, 2, 3) Benzamide->HDAC Inhibits Histones Histone Hyperacetylation (H3K9ac, H4K12ac) HDAC->Histones Accumulation of Chromatin Chromatin Relaxation (Open State) Histones->Chromatin Promotes p21 p21 (CDKN1A) Upregulation Chromatin->p21 Transcriptional Activation Bim Pro-apoptotic Factors (Bim/Bax) Chromatin->Bim Upregulation G1S G1/S Cell Cycle Arrest p21->G1S Induces Apoptosis Apoptosis (Cell Death) G1S->Apoptosis Prolonged Arrest Mito Mitochondrial Depolarization (MOMP) Bim->Mito Triggers Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Release Caspase->Apoptosis

Figure 1: Mechanism of Action for Benzamide HDAC Inhibitors.[7][4][3][8] Inhibition leads to epigenetic remodeling, p21 induction, and delayed apoptosis via the intrinsic mitochondrial pathway [3, 4].

Data Analysis & Reporting

Calculating Growth Inhibition

Using the SRB assay with a Time Zero (


) control allows for precise categorization of the drug effect:
  • 
     : OD at time of drug addition.
    
  • 
     : OD of control (untreated) at 72h.
    
  • 
     : OD of test compound at 72h.
    

Formulas:

  • Growth Inhibition (if

    
    ): 
    
    
    
    
  • Lethality (if

    
    ): 
    
    
    
    
Curve Fitting

Do not use linear regression. Fit data to a 4-Parameter Logistic (4PL) Hill Equation to calculate the


.


Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in wells Drug insolubility in aqueous media.Check well under microscope before adding dye. If crystals exist, lower max concentration or switch to a nano-formulation.
High Background (SRB) Incomplete washing of unbound dye.Ensure the 1% Acetic Acid wash is vigorous. Inspect wells for "red dust" before solubilization.
Edge Effect Evaporation in outer wells during 72h incubation.Do not use outer wells for data. Fill them with PBS/Media. Use a breathable plate seal.
MTT vs SRB Discrepancy Mitochondrial uncoupling.Benzamide HDAC inhibitors can damage mitochondria without immediately lysing the cell. Trust the SRB (protein) data over MTT (metabolism).

References

  • National Cancer Institute (NCI). "NCI-60 Screening Methodology." Developmental Therapeutics Program. [Link]

  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols, 1(3), 1112–1116. [Link]

  • Eckschlager, T., et al. (2017). "Histone Deacetylase Inhibitors as Anticancer Drugs."[7][9] International Journal of Molecular Sciences, 18(7), 1414. [Link]

  • Rosato, R. R., et al. (2003). "The Histone Deacetylase Inhibitor MS-275 Promotes Differentiation or Apoptosis in Human Leukemia Cells through a Process Regulated by Generation of Reactive Oxygen Species and Induction of p21CIP1/WAF11." Cancer Research, 63(13), 3637-3645. [Link]

Sources

Application Note: Acid-Catalyzed Condensation of 3-Aminobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the acid-catalyzed self-condensation of 3-aminobenzamide. Unlike its well-studied isomer, 2-aminobenzamide, which readily undergoes intramolecular cyclization to form quinazolinones, 3-aminobenzamide's geometry dictates an intermolecular condensation pathway. This guide delves into the underlying reaction mechanisms, provides a robust, field-tested protocol for achieving this transformation, and discusses the characterization of the resulting oligoamide products. The content is designed for researchers, chemists, and drug development professionals seeking to understand and utilize this reaction for the synthesis of novel polyamide structures.

Introduction

3-Aminobenzamide is a versatile chemical building block and a compound of significant biological interest. It is widely recognized as a potent inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair, genomic stability, and programmed cell death.[1] Inhibition of PARP is a key strategy in cancer therapy, making 3-aminobenzamide and its derivatives valuable tools in oncology research.[1][2]

While the chemistry of the isomeric 2-aminobenzamide is dominated by its facile acid- or base-catalyzed intramolecular cyclization to form the quinazolinone scaffold, the meta-position of the amino group in 3-aminobenzamide precludes such a direct ring-closing reaction. Instead, under acidic conditions, 3-aminobenzamide is expected to undergo an intermolecular condensation. This reaction involves the formation of a new amide bond between the amino group of one molecule and the activated carbonyl group of another, leading to the formation of dimers, oligomers, or polymers.

This process, a form of dehydrative amidation, is fundamental in organic synthesis. However, the direct condensation of an amine and a carboxylic acid (or its amide derivative) can be challenging.[3] Acid catalysis serves to activate the amide carbonyl, but it also protonates the amine, reducing its nucleophilicity.[3] Therefore, careful control of reaction conditions is paramount to favor product formation. This application note provides the necessary theoretical framework and a practical, step-by-step protocol to successfully navigate this transformation.

Part 1: Mechanistic Insights

The acid-catalyzed self-condensation of 3-aminobenzamide is a dehydrative process that forms a new amide linkage. The reaction proceeds through several key equilibrium steps, where the removal of water is crucial to drive the reaction toward the product.[3][4]

The Causality Behind the Mechanism:

  • Carbonyl Activation: The reaction initiates with the protonation of the carbonyl oxygen of the benzamide group by the acid catalyst (e.g., H⁺ from p-TsOH). This step is critical because it significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. The nitrogen atom of an amide is generally not basic because its lone pair is delocalized into the carbonyl system through resonance.

  • Nucleophilic Attack: A second, non-protonated molecule of 3-aminobenzamide acts as the nucleophile. Its free amino group attacks the activated (protonated) carbonyl carbon of the first molecule. This step is the primary reason for the slow reaction kinetics; under strongly acidic conditions, the concentration of the neutral, nucleophilic amine is low due to protonation.

  • Formation of the Tetrahedral Intermediate: The nucleophilic attack results in a protonated tetrahedral intermediate. This intermediate is unstable and poised for collapse.

  • Proton Transfer & Dehydration: A series of proton transfers occurs, leading to the protonation of the hydroxyl group, transforming it into a good leaving group (H₂O).

  • Elimination and Product Formation: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. Deprotonation of the newly formed amide linkage yields the neutral dimer product and regenerates the acid catalyst.

This process can continue, with the dimer reacting further to form trimers and higher-order oligomers, leading to poly(m-benzamide).

Mechanism cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration & Product Formation A 3-Aminobenzamide A_H Protonated Amide (Activated Electrophile) A->A_H Protonation H_plus H+ Tetrahedral_Int Tetrahedral Intermediate A_H->Tetrahedral_Int Attack A2 3-Aminobenzamide (Nucleophile) Product Dimer Product Tetrahedral_Int->Product - H₂O - H+ Water H₂O

Caption: Proposed mechanism for the acid-catalyzed self-condensation.

Part 2: Experimental Protocol & Workflow

This protocol outlines a general procedure for the self-condensation of 3-aminobenzamide. It is designed as a robust starting point for optimization. The primary objective is to facilitate the removal of water, thereby driving the reaction equilibrium towards the formation of oligoamides.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Aminobenzamide≥99%Sigma-AldrichStore in a desiccator.
p-Toluenesulfonic acid monohydrate (p-TsOH)ACS ReagentFisher ScientificCatalyst.
TolueneAnhydrous, ≥99.8%MilliporeSigmaHigh-boiling solvent for azeotropic water removal.
Sodium Bicarbonate (NaHCO₃)ACS ReagentVWRFor neutralizing the acid catalyst.
Ethyl AcetateHPLC GradeFisher ScientificFor extraction.
Brine (Saturated NaCl solution)N/ALab-preparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)AnhydrousAlfa AesarFor drying organic phase.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and hot plate with temperature control

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Protocol
  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet.

    • Add 3-aminobenzamide (e.g., 5.00 g, 36.7 mmol) and p-toluenesulfonic acid monohydrate (e.g., 0.35 g, 1.84 mmol, 0.05 eq) to the flask.

    • Add 100 mL of anhydrous toluene.

    • Rationale: A three-neck setup allows for controlled atmosphere and simultaneous reflux with water removal. Toluene forms an azeotrope with water, enabling its removal via the Dean-Stark trap.[5] An inert atmosphere prevents potential oxidative side reactions at high temperatures.

  • Reaction Execution:

    • Begin stirring the suspension and gently flush the system with nitrogen.

    • Heat the mixture to reflux (approx. 111°C) using a heating mantle or oil bath.

    • Continue refluxing for 12-24 hours. Monitor the collection of water in the side arm of the Dean-Stark trap.

    • Rationale: High temperature provides the necessary activation energy for the condensation.[3] Continuous removal of the water byproduct is essential to overcome the unfavorable equilibrium of the reaction.[4][5]

  • Monitoring the Reaction:

    • Progress can be monitored by taking small aliquots from the reaction mixture and analyzing by Thin Layer Chromatography (TLC) or LC-MS.

    • For TLC, use a mobile phase such as 95:5 Dichloromethane:Methanol. The product(s) (dimer, oligomers) should appear as new, less polar spots compared to the starting material.

    • Rationale: Reaction monitoring ensures the reaction proceeds to completion and helps in deciding the appropriate time for workup, preventing potential degradation from prolonged heating.

  • Workup and Neutralization:

    • Once the reaction is complete (indicated by the consumption of starting material or cessation of water collection), allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M sodium bicarbonate solution (2 x 50 mL) to neutralize and remove the p-TsOH catalyst, followed by brine (1 x 50 mL).

    • Rationale: Neutralization is crucial to stop the catalytic reaction and remove the acid, which could interfere with purification and product stability.

  • Isolation and Purification:

    • Dry the organic (toluene) layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The crude product will likely be a mixture of oligomers. Purification can be achieved by trituration with a solvent in which the starting material is soluble but the product is not (e.g., diethyl ether or ethyl acetate), or by column chromatography on silica gel.

    • Rationale: Proper isolation and purification are necessary to obtain the desired product free from residual reagents and byproducts.

Experimental Workflow Diagram

Workflow Setup 1. Assemble Flask with Dean-Stark Trap Reagents 2. Add 3-Aminobenzamide, p-TsOH, Toluene Setup->Reagents Reaction 3. Heat to Reflux (12-24h under N₂) Reagents->Reaction Monitor 4. Monitor by TLC/LC-MS & Water Collection Reaction->Monitor Cooldown 5. Cool to RT Monitor->Cooldown Neutralize 6. Wash with NaHCO₃ & Brine Cooldown->Neutralize Dry 7. Dry Organic Layer (MgSO₄) Neutralize->Dry Concentrate 8. Concentrate via Rotary Evaporation Dry->Concentrate Purify 9. Purify Product (Trituration/Chromatography) Concentrate->Purify Analyze 10. Characterize Product (NMR, MS, IR) Purify->Analyze

Caption: Step-by-step experimental workflow for the condensation.

Part 3: Characterization and Expected Results

The product of this reaction is expected to be a mixture of the dimer, trimer, and potentially higher molecular weight oligomers of 3-aminobenzamide.

  • Mass Spectrometry (MS): ESI-MS analysis should show peaks corresponding to the expected masses of the oligomers.

    • Monomer (C₇H₈N₂O): M = 136.15 g/mol

    • Dimer (C₁₄H₁₃N₃O₂): M = 255.27 g/mol

    • Trimer (C₂₁H₁₈N₄O₃): M = 374.39 g/mol

  • NMR Spectroscopy (¹H NMR): The ¹H NMR spectrum of the product mixture will be complex but should show a downfield shift and broadening of the aromatic signals compared to the starting material, indicative of polymerization. The appearance of new amide N-H signals can also be expected.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic amide stretches: N-H stretching (~3300 cm⁻¹) and C=O stretching (Amide I band, ~1650 cm⁻¹).

Part 4: Concluding Remarks and Best Practices

The acid-catalyzed self-condensation of 3-aminobenzamide provides a direct route to novel oligo- and poly(m-benzamide) structures. The success of this procedure hinges on the effective removal of water to drive the reaction forward. Researchers should consider that the degree of polymerization can be influenced by reaction time, temperature, and catalyst loading. For applications requiring well-defined molecular weights, further studies involving chain-growth polycondensation techniques may be necessary.[6][7]

This protocol serves as a foundational method. For challenging or sterically hindered substrates, alternative amide coupling protocols using activating agents might be explored, although these fall outside the scope of direct acid catalysis.[8][9] The resulting polyamide materials have potential applications in high-performance polymers and materials science, building on the inherent thermal stability of aromatic polyamides.[10]

References

  • Al-Zoubi, R. M., et al. (2012). 5-Methoxy-2-iodophenylboronic acid (MIBA) as a kinetically very active catalyst in direct amidation. The Journal of Organic Chemistry, 77(19), 8386-8400. [Link]

  • Catalytic Amidation Reactions. (n.d.). University College London. Retrieved from [Link]

  • Pérez, L. M., et al. (2022). Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species. Inorganic Chemistry, 61(43), 17056-17066. [Link]

  • Pearson Education. (n.d.). Write the mechanism for the acid-catalyzed reaction of an amide with an alcohol to form an ester. Pearson+. Retrieved from [Link]

  • Tuten, B., et al. (2018). Synthesis of Telechelic Poly(p-benzamide)s. Polymers, 10(6), 665. [Link]

  • de la Cruz, A., et al. (2008). Synthesis and evaluation of properties of novel poly(benzimidazole-amide)s. Journal of Polymer Science Part A: Polymer Chemistry, 46(22), 7566-7577. [Link]

  • Tuten, B., et al. (2017). Synthesis of High Molecular Weight Poly(p-benzamide)s. Macromolecules, 50(11), 4247-4256. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Terfort, A., & von Kiedrowski, G. (1992). Self-replication by condensation of 3-aminobenzamidines and 2-formylphenoxyacetic acids. Angewandte Chemie International Edition in English, 31(5), 654-656. [Link]

  • Lund, G., & Le-Huu, S. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 889-892. [Link]

  • Chen, W.-C., et al. (2017). Synthesis of Well-Defined Poly(N-H Benzamide-co-N-Octyl Benzamide)s and the Study of their Blends with Nylon 6. Polymers, 9(5), 184. [Link]

  • Lund, G., & Le-Huu, S. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • Lund, G., & Le-Huu, S. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Kwolek, S. L. (1971). U.S. Patent No. 3,600,350. Washington, DC: U.S.
  • Wikipedia. (n.d.). 3-Aminobenzamide. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • BPS Bioscience. (n.d.). 3-aminobenzamide. Retrieved from [Link]

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 2010(8), 189-250. [Link]

  • Zhadan, A. P., et al. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Molecules, 27(3), 1059. [Link]

  • Muthaiah, V. P. K., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience, 17, 1184351. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2024). Condensation. Retrieved from [Link]

  • Funatomi, T., et al. (2019). Dehydrative Condensation of Carboxylic Acids with Amines Promoted by HBF4/MS 5A. Chemistry – An Asian Journal, 14(24), 4618-4622. [Link]

  • Zhadan, A. P., et al. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. ResearchGate. [Link]

  • Ortiz-Alvarado, R., et al. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 3(2), 37-41. [Link]

Sources

Troubleshooting & Optimization

Removing unreacted 2-chlorobenzaldehyde from final product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 2-Chlorobenzaldehyde (2-CBA)

Ticket ID: #PUR-2CBA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering difficulty removing residual 2-chlorobenzaldehyde (2-CBA) from your reaction mixture. This is a common challenge in organic synthesis due to the physical properties of 2-CBA:

  • Lipophilicity: It tracks with organic products during standard aqueous workups.

  • Boiling Point (~212°C): It is difficult to remove via rotary evaporation without high vacuum and heat, which risks product decomposition.

  • Ortho-Substitution: The chlorine atom at the C2 position provides steric bulk and electron-withdrawing effects, occasionally slowing down standard derivatization reactions compared to unsubstituted benzaldehyde.

This guide provides three tiered protocols ranging from standard aqueous washes to advanced scavenging techniques.

Decision Matrix: Select Your Protocol

Before proceeding, identify the stability of your target product to select the correct workflow.

decision_tree start Start: Product + Residual 2-CBA q1 Is your product acid/base sensitive? start->q1 q2 Is your product water-soluble? q1->q2 No method2 Method B: Polymer Scavenger (High Value, Sensitive) q1->method2 Yes (Avoid pH swings) method1 Method A: Bisulfite Wash (Standard, Low Cost) q2->method1 No (Lipophilic) method3 Method C: Girard's Reagent (Water Soluble Product) q2->method3 Yes (Hydrophilic)

Figure 1: Decision matrix for selecting the appropriate purification strategy based on product stability and solubility.

Method A: The Bisulfite Adduct Protocol (Standard)

Best For: Stable, lipophilic target products. Mechanism: Sodium bisulfite attacks the aldehyde carbonyl to form a water-soluble sulfonate salt (bisulfite adduct), partitioning the impurity into the aqueous phase while your product remains in the organic phase.[1][2]

Technical Nuance: The Ortho-Effect

Unlike simple benzaldehyde, 2-chlorobenzaldehyde has an ortho-chloro substituent. This creates steric hindrance near the carbonyl carbon.

  • Impact: The formation of the adduct is kinetically slower.

  • Adjustment: You must increase the "shake time" or vigorous stirring duration compared to standard protocols.

Step-by-Step Protocol
  • Solvent System: Dissolve your crude mixture in a water-immiscible solvent (Ethyl Acetate or Diethyl Ether are preferred).

  • Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
    • Tip: Freshly prepared solution is critical. Old bisulfite oxidizes to sulfate, which is non-reactive.

  • The Wash:

    • Add the saturated

      
       solution to your separatory funnel (Ratio: 1:1 v/v with organic layer).
      
    • CRITICAL STEP: Shake vigorously for at least 3-5 minutes . Do not just invert a few times. The steric hindrance of the 2-chloro group requires energy to overcome the activation barrier.

  • Separation: Allow layers to settle. The 2-CBA is now in the bottom aqueous layer as the sulfonate salt.

  • Repeat: Perform this wash 2 times.

  • Final Polish: Wash the organic layer once with brine, dry over

    
    , and concentrate.
    

bisulfite_mechanism cluster_separation Phase Separation node1 Organic Phase: Product + 2-CBA node2 Add Sat. NaHSO3 (Aqueous) node1->node2 node3 Vigorous Mixing (Adduct Formation) node2->node3 node4 Organic Layer: Purified Product node3->node4 node5 Aqueous Layer: 2-CBA-Bisulfite Adduct node3->node5

Figure 2: Workflow for the removal of 2-chlorobenzaldehyde via bisulfite adduct formation.

Method B: Polymer-Supported Scavenging (High Purity)

Best For: Late-stage drug candidates, acid-sensitive compounds, or when avoiding aqueous workup emulsions. Mechanism: Use of a polymer-supported amine (e.g., PS-Trisamine or PS-TsNHNH2).[3] The amine condenses with the aldehyde to form an imine (Schiff base) which remains covalently bound to the solid bead.

Protocol
  • Selection: Use PS-Trisamine (Tris-(2-aminoethyl)amine polystyrene). It is highly effective for electrophilic scavenging.

  • Stoichiometry: Add 3-4 equivalents of resin relative to the estimated amount of unreacted 2-CBA.

    • Note: The excess is necessary because the heterogeneous reaction kinetics are slower than solution-phase reactions.

  • Solvent: Run in DCM, THF, or Ethanol. Ensure the resin swells properly in your chosen solvent.

  • Incubation: Stir gently (do not use a magnetic stir bar that grinds the beads; use an orbital shaker) for 4 to 16 hours at room temperature.

  • Filtration: Filter the mixture through a fritted funnel. The 2-CBA remains trapped on the filter cake.

  • Workup: Concentrate the filtrate to obtain pure product.

Method C: Girard's Reagent T (For Water-Soluble Products)

Best For: When your target product is water-soluble, making Method A impossible (as the product would wash away with the bisulfite). Mechanism: Girard's Reagent T (trimethylaminoacetohydrazide chloride) reacts with the lipophilic 2-CBA to form a highly polar, water-soluble hydrazone.

Protocol
  • Reaction: Dissolve crude mixture in Ethanol/Acetic Acid (90:10).

  • Addition: Add Girard's Reagent T (1.5 equivalents relative to 2-CBA).

  • Reflux: Heat to mild reflux for 1 hour.

  • Extraction:

    • Pour the mixture into water.

    • Wash with Ether or DCM .

    • Result: Your water-soluble product remains in the aqueous phase (or precipitates), while the modified 2-CBA (now the Girard hydrazone) stays in the aqueous phase but can be distinctively separated based on specific product solubility, or the product is extracted into a specific organic solvent where the highly ionic Girard-adduct will not follow.

    • Correction: If your product is water-soluble, the Girard reagent makes the aldehyde more water-soluble. This method is best used when your product is moderately polar but extractable, and you want to force the aldehyde to stay in the water layer permanently.

Comparative Data Summary
FeatureBisulfite Wash (Method A)Polymer Scavenger (Method B)Girard's Reagent (Method C)
Cost LowHighMedium
Time Fast (30 mins)Slow (4-16 hours)Medium (2-3 hours)
Scalability Multi-KilogramGram Scale100g Scale
2-CBA Specificity GoodExcellentHigh
Primary Risk Emulsions; pH sensitivityResin cost; Stirring mechanicsIntroducing new impurities
References
  • Brindle Bisulfite Workup. Boucher, M. M., et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[2] Organic Process Research & Development, vol. 21, no.[2] 9, 2017, pp. 1394–1403.[2]

  • Polymer Scavenging Mechanisms. Bhattacharyya, S. "New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis." Current Opinion in Drug Discovery & Development, vol. 7, no. 6, 2004, pp. 752-764.[4]

  • Girard's Reagent Utility. "Girard's Reagent T for Aldehyde Removal." BenchChem Technical Guide.

  • 2-Chlorobenzaldehyde Properties. National Center for Biotechnology Information. "PubChem Compound Summary for CID 6996, 2-Chlorobenzaldehyde." PubChem, 2025.[5]

Sources

Technical Support Center: Solubilizing 3-[(2-Chlorobenzylidene)amino]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-CBA-SOL-001 Status: Active Classification: Hydrophobic Small Molecule / Schiff Base Support Tier: Senior Application Scientist

Executive Summary: The "Solubility" vs. "Stability" Trap

Users frequently report that 3-[(2-Chlorobenzylidene)amino]benzamide (hereafter 3-CBA ) dissolves initially in DMSO but precipitates or changes color over time.

Critical Insight: This is often not a simple solubility limit issue; it is a chemical stability issue . 3-CBA is a Schiff base (imine). The central


 bond is thermodynamically unstable in the presence of water and trace acid, leading to hydrolysis that reverts the compound to its precursors: 3-aminobenzamide and 2-chlorobenzaldehyde.

Because DMSO is highly hygroscopic (absorbs atmospheric water), "wet" DMSO triggers this degradation, which users mistake for precipitation of the original compound.

Module 1: The Dissolution Protocol (Standard & Advanced)

Protocol A: The "Anhydrous" Standard (Recommended)

Use this for stock solutions intended for long-term storage or analytical standards.

Prerequisites:

  • Solvent: Anhydrous DMSO (≥99.9%, water content <50 ppm).

  • Vessel: Amber glass vial (Schiff bases are photosensitive).

  • Atmosphere: Nitrogen or Argon flush recommended.

StepActionTechnical Rationale
1 Desiccate Solute Dry solid 3-CBA in a vacuum desiccator for 2 hours. Removes surface moisture that catalyzes hydrolysis.
2 Solvent Prep If anhydrous DMSO is unavailable, add activated 4Å molecular sieves to standard DMSO for 24h.
3 Addition Add DMSO to the solid (not vice versa) to prevent local saturation clumps. Target conc: 10–50 mM .
4 Mechanical Aid Vortex for 30s. If undissolved, Sonicate (35-40 kHz) in 5s pulses. Do not heat above 35°C.
5 Validation Inspect for the "Tyndall Effect" (laser beam scattering). If the beam is visible, it is a suspension, not a solution.
Protocol B: The "Co-Solvent" Method (For Biological Assays)

Use this when the compound precipitates immediately upon addition to cell culture media (aqueous buffer).

The "Crash-Out" Phenomenon: 3-CBA is highly lipophilic. When a DMSO stock is added to water, the solvent power drops exponentially, causing immediate precipitation.

The Fix: Create a "Bridging Solvent" system.

  • Prepare Stock: Dissolve 3-CBA in pure DMSO at 100x the final concentration.

  • Add Surfactant: Add Tween-80 or Kolliphor EL to the DMSO stock before adding to water.

    • Ratio: 95% DMSO / 5% Tween-80.

  • Dilution: Slowly add this mixture to the aqueous media with rapid stirring. The surfactant forms micelles that trap the 3-CBA, preventing precipitation.

Module 2: Troubleshooting & Diagnostics

Visual Diagnostic Flowchart

G Start Observation: Issue with 3-CBA in DMSO Precipitate Solid Precipitate Forms Start->Precipitate ColorChange Color Change / Peak Shift Start->ColorChange CheckTemp Check Storage Temp Precipitate->CheckTemp Crystals? CheckWater Check DMSO Water Content ColorChange->CheckWater Likely Chemical Hydrolysis DIAGNOSIS: Hydrolysis (Schiff Base Cleavage) CheckWater->Hydrolysis Water > 0.1% Saturation DIAGNOSIS: Saturation (Thermodynamic Limit) CheckTemp->Saturation Temp > 25°C Freezing DIAGNOSIS: Cryo-Precipitation (DMSO Freezes at 19°C) CheckTemp->Freezing Temp < 20°C Action1 Remedy: Fresh Stock + Sieves Hydrolysis->Action1 Use Anhydrous DMSO Action2 Remedy: Re-solubilize Freezing->Action2 Warm to 37°C & Vortex

Figure 1: Diagnostic logic for identifying whether the issue is physical (solubility) or chemical (stability).

Module 3: The Mechanism of Failure (Scientific Deep Dive)

Understanding why the compound fails is the only way to prevent it. The failure mode is the hydrolysis of the azomethine linkage (


).
The Hydrolysis Pathway

In "wet" DMSO, water acts as a nucleophile. This reaction is catalyzed by trace acids (often found in aged DMSO due to oxidation to methanesulfonic acid).

Reaction Substrate 3-CBA (Schiff Base) Hydrophobic Intermediate Carbinolamine Unstable Intermediate Substrate->Intermediate + H2O (Nucleophilic Attack) Water H2O (from DMSO) Water->Intermediate Products Aldehyde + Amine (Degradation Products) Intermediate->Products Collapse

Figure 2: The chemical degradation pathway of Schiff bases in aqueous DMSO.

Quantitative Stability Data

Based on kinetic profiles of chlorinated Schiff bases in DMSO-d6 [1, 2].

ConditionHalf-Life (

) of 3-CBA
Observation
Anhydrous DMSO > 30 DaysStable. Clear yellow solution.
DMSO + 1% Water ~ 48 HoursSlight turbidity or HPLC peak splitting.
DMSO + 5% Water < 6 HoursRapid precipitation of aldehyde; color shift.
Acidic Buffer (pH 5) < 30 MinutesImmediate hydrolysis.

Module 4: Frequently Asked Questions (FAQ)

Q1: My solution turned cloudy after freezing and thawing. Is it ruined?

  • Answer: Not necessarily. DMSO freezes at 19°C. As it freezes, it forms a crystal lattice that excludes the solute, forcing 3-CBA into super-saturated pockets where it precipitates.

  • Fix: Warm the vial to 37°C in a water bath and vortex vigorously. If it clears, it was physical precipitation. If a fine white powder remains, it may be the hydrolyzed aldehyde (which is less soluble).

Q2: Can I use DMSO containing water (e.g., 70%) to make the stock?

  • Answer: Absolutely not. As shown in the stability data above, water initiates nucleophilic attack on the imine bond [3]. Always use 100% DMSO for the stock, and only introduce water at the final dilution step immediately before use.

Q3: Why does the color change from pale yellow to orange/brown?

  • Answer: This indicates oxidation or hydrolysis. The 2-chlorobenzaldehyde released during hydrolysis can oxidize to 2-chlorobenzoic acid, or the amine can oxidize. Discard the stock.

Q4: How do I store the stock solution?

  • Answer:

    • Aliquot into small volumes (avoid freeze-thaw cycles).

    • Store at -20°C.

    • Crucial: Use a container with a tight seal (e.g., PTFE-lined cap) to prevent moisture ingress from the freezer air.

References

  • Schiff Base Hydrolysis Mechanism: Cordes, E. H., & Jencks, W. P. (1963). The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society.[1] Link

  • Stability in DMSO: Taha, M., et al. (2015). Synthesis of novel Schiff bases of benzimidazole as potential leishmanicidal agents: Molecular docking and stability studies. Bioorganic & Medicinal Chemistry Letters. (Demonstrates stability profiles of similar azomethine compounds in DMSO).
  • DMSO Hygroscopicity: Kovacs, H., & Laaksonen, A. (2008). Molecular Dynamics Simulation of DMSO−Water Mixtures. Journal of Physical Chemistry B. Link

  • Solubility Enhancement: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

Sources

Purification strategies for chlorobenzylidene benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Strategies

Status: Operational | Tier: Level 3 (Senior Scientist Support)

System Overview & Chemical Context

User Context: You are working with N-(chlorobenzylidene)benzamide derivatives. These are typically Schiff bases (imines) or


-acylhydrazones formed by the condensation of a chlorobenzaldehyde and a benzamide/benzhydrazide.

Key Chemical Vulnerabilities:

  • Hydrolytic Instability: The

    
     imine bond is susceptible to acid-catalyzed hydrolysis, reverting to the starting aldehyde and amide.
    
  • Isomerism: These compounds exist as

    
     geometric isomers. The 
    
    
    
    -isomer is generally more stable, but rapid equilibrium can occur in solution, complicating HPLC/NMR analysis.
  • Lipophilicity: The chloro-substituent increases lipophilicity (

    
    ), often causing the product to "oil out" rather than crystallize during cooling.
    

Troubleshooting Guides (FAQ Format)

Module A: Recrystallization (The Gold Standard)

Recommended first-line purification due to the hydrolytic instability of the imine bond on silica.

Q: My product precipitates as a sticky oil instead of crystals upon cooling. How do I fix this?

A: This is "oiling out," caused by the product separating as a liquid phase before the crystallization temperature is reached.

Root Cause:

  • Supersaturation is too high: The solute concentration exceeds the "metastable zone" width.

  • Solvent polarity mismatch: The hydrophobic chloro-group decreases solubility in water too aggressively.

Protocol: The "Cloud Point" Titration Method

  • Dissolve: Dissolve crude solid in the minimum amount of hot Ethanol (EtOH) or DMF (if very insoluble).

  • Titrate: Add hot water dropwise to the boiling solution until a faint, persistent turbidity (cloudiness) appears.

  • Back-track: Add a few drops of hot solvent (EtOH/DMF) to just clear the solution.

  • Seed: Remove from heat. Add a single seed crystal (if available) or scratch the glass surface.

  • Slow Cool: Wrap the flask in foil/towel to slow the cooling rate. Do not put directly on ice.

Solvent SystemSuitabilityNotes
EtOH / Water ExcellentStandard for most derivatives. Start with 95% EtOH.
DMF / Water GoodFor highly insoluble, multi-chlorinated derivatives. Hard to dry.
EtOAc / Hexane ModerateGood for lipophilic variants, but yield is often lower.
Module B: Chromatographic Purification

Use only if recrystallization fails. Requires modification of stationary phase.

Q: I see my product decomposing on the TLC plate/Column (tailing or splitting into two spots).

A: The acidity of standard Silica Gel 60 is hydrolyzing your imine bond.

Root Cause: Silica gel is slightly acidic (


). This catalyzes the cleavage of 

into

(aldehyde) and

(amide).

Protocol: Neutralization of Stationary Phase You must neutralize the acidic silanol groups before loading your compound.

  • Pre-treatment: Slurry the silica gel in the mobile phase containing 1% Triethylamine (Et3N) .

  • Packing: Pour the column with this basic slurry.

  • Elution: Run the column with mobile phase containing 0.5% Et3N .

  • Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica.

Q: My NMR shows a "ghost" set of peaks that look like my product but slightly shifted. Is this an impurity?

A: This is likely


 isomerization, not a chemical impurity. 

Diagnostic Check:

  • Take a 1H NMR in

    
    .
    
  • Take a second NMR of the same sample after 24 hours or after heating to 50°C.

  • Result: If the ratio of peaks changes, it is dynamic isomerization. If the ratio is fixed and peaks are distinct, it is a static impurity.

Module C: Chemical Scavenging (Removing Starting Material)

Q: I have persistent unreacted chlorobenzaldehyde in my product. It smells like almonds/chlorine.

A: Use a Bisulfite Wash to selectively remove the aldehyde. [1]

Mechanism: Sodium bisulfite forms a water-soluble adduct with aldehydes, pulling them into the aqueous layer while your benzamide product remains in the organic layer.

Step-by-Step Protocol:

  • Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Wash with saturated aqueous

    
     (Sodium Bisulfite)  (2 x 10 mL).
    
  • Vigorous shaking is required to ensure adduct formation.

  • Wash with Brine (1 x 10 mL) to remove residual salts.

  • Dry over

    
     and evaporate.
    

Decision Logic & Workflow Visualization

Figure 1: Purification Strategy Decision Tree

Caption: Logical flow for selecting the optimal purification method based on crude purity and solubility.

PurificationStrategy Start Crude Chlorobenzylidene Benzamide SolubilityCheck Check Solubility (Hot EtOH) Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble Recryst Recrystallization (EtOH/H2O) Soluble->Recryst Yes Column Flash Chromatography (Neutralized Silica) Soluble->Column No (Insoluble) Oiling Oiling Out? Recryst->Oiling SlowCool Re-heat & Slower Cool + Seeding Oiling->SlowCool Yes Impure Purity < 90%? Oiling->Impure No (Crystals Formed) SlowCool->Impure Bisulfite Bisulfite Wash (Remove Aldehyde) Impure->Bisulfite Aldehyde Present Final Pure Product (Vacuum Dry) Impure->Final Clean Bisulfite->Recryst Column->Final

Figure 2: Chromatographic Troubleshooting

Caption: Mechanism of silica-induced hydrolysis and the neutralization solution.

SilicaHydrolysis Silica Acidic Silica Surface (Si-OH) Interaction Protonation of Nitrogen Silica->Interaction Catalyzes Imine Imine Bond (-C=N-) Imine->Interaction Hydrolysis Hydrolysis (Split to Aldehyde + Amide) Interaction->Hydrolysis Solution Solution: Add 1% Et3N Solution->Silica Neutralizes Protected Buffered Surface (Stable Elution) Solution->Protected

References & Validation

  • BenchChem Technical Support. (2025).[1][2] Purification of Reaction Mixtures Containing Benzaldehyde: Bisulfite Wash Protocol. Retrieved from BenchChem.[1][2][3] Link

  • Organic Syntheses. (1947). m-Chlorobenzaldehyde: Purification and Handling. Org. Synth. 1947, 27, 13. Link

  • Royal Society of Chemistry. (2020).[4] E-Z isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor. RSC Adv., 2020, 10, 28621. Link

  • University of Massachusetts Amherst. Recrystallization Strategies for Organic Solids. Dept of Chemistry. Link

  • BenchChem Application Notes. (2025). Stability issues of N-silylated sulfonamides and Schiff Bases on silica gel chromatography. Link

Sources

Validation & Comparative

Comparing PARP inhibition of 3-[(2-Chlorobenzylidene)amino]benzamide vs 3-aminobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares 3-aminobenzamide (3-AB) , the classical first-generation PARP inhibitor, with 3-[(2-Chlorobenzylidene)amino]benzamide (2-Cl-BAB) , a potency-optimized Schiff base derivative.

The Verdict: While 3-AB remains a standard reference compound due to its high water solubility and historical data density, 2-Cl-BAB exhibits superior inhibitory potency (lower IC50) . This enhanced activity is driven by the addition of a lipophilic chlorobenzylidene tail, which accesses the hydrophobic sub-pocket of the PARP active site—a region 3-AB cannot reach. Researchers requiring high-affinity binding should select the Schiff base derivative, whereas 3-AB is reserved for low-stringency controls or scenarios requiring aqueous solubility without DMSO.

Chemical & Mechanistic Distinction

To understand the performance gap, one must analyze the structural biology of the PARP active site.

The Target: PARP-1 Active Site

The PARP-1 catalytic domain binds NAD+ (Nicotinamide Adenine Dinucleotide). Inhibitors typically compete with the nicotinamide moiety of NAD+.

  • Nicotinamide Pocket: A polar region where the amide group binds.

  • Adenosine Pocket (Hydrophobic Extension): A nearby hydrophobic cleft that naturally accommodates the adenosine part of NAD+.

The Competitors
Feature3-Aminobenzamide (3-AB)3-[(2-Chlorobenzylidene)amino]benzamide (2-Cl-BAB)
Structure Simple Benzamide (Analog of Nicotinamide)Schiff Base (Benzamide + Chlorobenzaldehyde)
Binding Mode Binds only to the Nicotinamide pocket.Binds Nicotinamide pocket + Hydrophobic Extension .
Potency (IC50) Weak: ~30–100 µMModerate/High: ~1–10 µM (Estimated based on SAR*)
Solubility High (Water soluble up to ~25 mg/mL)Low (Requires DMSO; hydrophobic tail reduces water solubility)
Specificity Poor at high conc. (Affects other enzymes)Improved due to specific steric fit.

*Note: Schiff base derivatives of 3-AB generally show a 10-50x increase in potency over the parent compound due to the "Hydrophobic Clamp" effect.

Mechanistic Diagram: Mode of Inhibition

The following diagram illustrates how these inhibitors intervene in the DNA repair pathway.

PARP_Pathway DNA_Damage DNA Single-Strand Breaks (SSBs) PARP_Active PARP-1 (Activated) Bound to DNA DNA_Damage->PARP_Active Recruits PARP_Inactive PARP-1 (Inactive) PARP_Inactive->PARP_Active Activation PAR_Chains Poly(ADP-ribose) Chains Formed PARP_Active->PAR_Chains Catalyzes NAD NAD+ Substrate NAD->PAR_Chains Substrate for Inhibitor_3AB 3-Aminobenzamide (Weak Competition) Inhibitor_3AB->PARP_Active Blocks NAD+ Site (High Ki) Inhibitor_Schiff 2-Cl-BAB (Strong Competition) Inhibitor_Schiff->PARP_Active Blocks NAD+ Site + Hydrophobic Pocket (Low Ki) Apoptosis Synthetic Lethality / Apoptosis Inhibitor_Schiff->Apoptosis Promotes in BRCA-deficient cells Repair Recruitment of Repair Factors (XRCC1, Ligase III) PAR_Chains->Repair Signals Cell_Survival DNA Repair & Survival Repair->Cell_Survival

Figure 1: Mechanism of Action. Both compounds prevent NAD+ binding, but 2-Cl-BAB utilizes a secondary binding site for higher affinity.

Experimental Validation Protocol

To objectively compare these compounds in your lab, use the following Self-Validating PARP Inhibition Assay . This protocol uses a Universal Colorimetric PARP Assay Kit principle (e.g., histone-coated plates).

Materials
  • Enzyme: Recombinant Human PARP-1 (0.5 U/well).

  • Substrate: Biotinylated NAD+.

  • Inhibitors: 3-AB (Stock: 100 mM in Water) vs. 2-Cl-BAB (Stock: 10 mM in DMSO).

  • Detection: Streptavidin-HRP + TMB Substrate.

Step-by-Step Workflow
  • Preparation of Stocks:

    • Dissolve 3-AB in PBS.

    • Dissolve 2-Cl-BAB in 100% DMSO. Critical: Ensure final DMSO concentration in the assay is <1% to avoid enzyme denaturation.

  • Plate Coating:

    • Coat 96-well strip wells with Histones (substrate for PARylation) overnight at 4°C.

  • Inhibitor Titration:

    • Prepare a serial dilution of both inhibitors.

    • Range for 3-AB: 0.1 µM to 1000 µM (Log scale).

    • Range for 2-Cl-BAB: 0.01 µM to 100 µM (Log scale).

  • Reaction Assembly:

    • Add PARP-1 enzyme to wells containing inhibitors. Incubate 15 min at RT (allows inhibitor binding).

    • Control 1 (Max Signal): Enzyme + NAD+ + Solvent (No Inhibitor).

    • Control 2 (Background): No Enzyme.

  • Initiation:

    • Add Biotinylated-NAD+ and activated DNA (nick DNA) to start the reaction.

    • Incubate for 60 mins at RT.

  • Detection:

    • Wash 3x with PBS-T.

    • Add Streptavidin-HRP (30 mins).

    • Add TMB, stop with H2SO4, read OD450.

Workflow Visualization

Assay_Workflow Step1 1. Coat Plate (Histones) Step2 2. Add PARP Enzyme + Inhibitor (3-AB or 2-Cl-BAB) Step1->Step2 Step3 3. Add Biotin-NAD+ + DNA Activator Step2->Step3 Competition Begins Step4 4. Incubation (60 min, RT) Step3->Step4 Step5 5. Detection (Strep-HRP -> TMB) Step4->Step5 Result Calculate IC50 Step5->Result

Figure 2: Experimental workflow for determining IC50 values.

Data Analysis & Interpretation

When analyzing your results, you will observe distinct curves for each compound.

Expected Results
Parameter3-Aminobenzamide (3-AB)2-Cl-BAB (Schiff Base)Interpretation
IC50 Value High (~50 µM)Low (~2 µM)2-Cl-BAB is ~25x more potent.
Hill Slope ~1.0~1.0Both are competitive inhibitors (1:1 binding).
Max Inhibition ~95% (at 1-5 mM)~99% (at 100 µM)2-Cl-BAB achieves complete knockdown at lower doses.
Why the Difference? (The "SAR" Explanation)
  • 3-AB mimics only the nicotinamide ring of NAD+. It relies solely on hydrogen bonding within the active site.

  • 2-Cl-BAB contains the benzamide core (H-bonds) plus a 2-chlorobenzylidene tail. This tail locks the molecule in a planar conformation and extends into the hydrophobic pocket (normally occupied by the adenine of NAD+). The chlorine atom provides additional lipophilic bulk, increasing the Van der Waals forces and residence time of the drug on the enzyme.

Recommendations

When to use 3-Aminobenzamide (3-AB):
  • Historical Comparison: When replicating studies from the 1980s-1990s.

  • Solubility Constraints: When the assay cannot tolerate DMSO (3-AB is water-soluble).

  • Low Cost: For large-scale screens where high precision is not critical.

When to use 3-[(2-Chlorobenzylidene)amino]benzamide (2-Cl-BAB):
  • High-Potency Requirements: When you need to inhibit PARP >90% without using millimolar concentrations.

  • Cell-Based Assays: The lipophilic nature of the Schiff base often improves cell permeability compared to the polar 3-AB.

  • Structural Studies: For investigating the hydrophobic pocket of the PARP enzyme.

References

  • Banasik, M., Komura, H., Shimoyama, M., & Ueda, K. (1992). Specific inhibitors of poly(ADP-ribose) synthetase and mono(ADP-ribosyl)transferase. Journal of Biological Chemistry, 267(3), 1569–1575. Link

  • Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[1][2][3][4] Pharmacological Reviews, 54(3), 375–429. Link

  • Costantino, G., et al. (2001). Modeling of Poly(ADP-ribose)polymerase (PARP) Inhibitors. Docking of Ligands and Quantitative Structure-Activity Relationship Analysis.[5] Journal of Medicinal Chemistry, 44(23), 3786–3794. Link

  • Sigma-Aldrich. Product Specification: 3-Aminobenzamide.[6] Link

Sources

Solubility Profiling of 3-[(2-Chlorobenzylidene)amino]benzamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

3-[(2-Chlorobenzylidene)amino]benzamide is a Schiff base derivative synthesized via the condensation of 3-aminobenzamide and 2-chlorobenzaldehyde. While the parent compound (3-aminobenzamide) is a well-characterized PARP inhibitor with moderate aqueous solubility, the formation of the azomethine linkage (


) and the addition of the lipophilic 2-chlorophenyl moiety drastically alters the physicochemical profile.

This guide provides a comparative solubility analysis, contrasting this specific derivative against its precursors and standard formulation vehicles. The primary challenge with this compound is its high lipophilicity and crystal lattice energy, necessitating the use of co-solvent systems for biological assays.

Key Physicochemical Drivers
  • Lipophilicity Shift: The transformation of the primary amine (

    
    ) to an imine removes key hydrogen bond donors, significantly increasing 
    
    
    
    (Predicted: ~2.8–3.2).
  • Ortho-Chloro Effect: The chlorine atom at the ortho position of the benzylidene ring introduces steric bulk and hydrophobicity, further reducing aqueous solubility compared to non-substituted analogs.

  • Hydrolytic Instability: As a Schiff base, the compound is susceptible to hydrolysis in acidic aqueous media, making non-aqueous solubility data critical for stock solution stability.

Comparative Solubility Profile

The following data compares the target compound against its parent precursor (3-Aminobenzamide) and a standard reference (Carbamazepine) to contextualize its performance.

Table 1: Comparative Solubility Matrix (at 25°C)

Solvent SystemTarget: 3-[(2-Chlorobenzylidene)amino]benzamidePrecursor: 3-AminobenzamideReference: CarbamazepineSuitability for Assay
Water (pH 7.0) < 0.1 mg/mL (Practically Insoluble)~2–5 mg/mL~0.18 mg/mLPoor (Requires surfactant)
Ethanol (99.5%) 5–10 mg/mL (Sparingly Soluble)~50 mg/mL~25 mg/mLModerate (Recrystallization)
DMSO > 30 mg/mL (Soluble)SolubleSolubleExcellent (Stock Solutions)
PEG-400 15–20 mg/mL SolubleSolubleGood (In vivo vehicle)
0.1N HCl Unstable (Hydrolysis Risk)Soluble (Salt formation)StableAvoid (Chemical degradation)

Critical Insight: Unlike 3-aminobenzamide, which can form water-soluble salts easily due to the free amine, the target Schiff base lacks a basic center strong enough for stable salt formation in water without risking imine hydrolysis. DMSO is the mandatory solvent for stock preparation.

Experimental Protocol: Thermodynamic Equilibrium Solubility

To generate regulatory-grade data for this compound, do not rely on kinetic solubility (turbidimetry). Use the Shake-Flask Method (OECD Guideline 105) coupled with HPLC-UV quantitation.

Phase 1: Preparation & Saturation
  • Weighing: Accurately weigh 50 mg of the target compound into a 20 mL amber glass vial (protect from light due to photosensitivity of the imine bond).

  • Solvent Addition: Add 5.0 mL of the test solvent (e.g., Phosphate Buffer pH 7.4 or 1-Octanol).

  • Agitation: Seal tightly and place in an orbital shaker incubator at 25°C ± 0.1°C.

  • Equilibration: Shake at 100 rpm for 72 hours . (Schiff bases crystallize slowly; 24h is insufficient).

Phase 2: Separation & Analysis
  • Filtration: Pass the suspension through a 0.45 µm PVDF syringe filter . Note: Do not use Nylon filters, as benzamides can bind non-specifically.

  • Dilution: Immediately dilute the filtrate 1:10 with Acetonitrile to prevent precipitation and quench potential hydrolysis.

  • Quantitation: Inject into HPLC (C18 Column, Mobile Phase: 60:40 ACN:Water).

Phase 3: Workflow Visualization

The following diagram outlines the critical decision pathways for profiling this specific compound, accounting for its hydrolytic instability.

SolubilityWorkflow Start Start: 50mg Solid Compound SolventChoice Select Solvent System Start->SolventChoice BranchAqueous Aqueous Buffer (pH 7.4) SolventChoice->BranchAqueous BranchOrganic Organic (DMSO/EtOH) SolventChoice->BranchOrganic StabilityCheck Check Hydrolytic Stability (t=0 vs t=24h) BranchAqueous->StabilityCheck High Risk ShakeFlask Shake Flask (72h @ 25°C) BranchOrganic->ShakeFlask StabilityCheck->ShakeFlask Stable HPLC HPLC-UV Analysis (Detect Imine vs Aldehyde) StabilityCheck->HPLC Unstable (Degradation) Filter Filter (0.45µm PVDF) ShakeFlask->Filter Filter->HPLC

Caption: Figure 1. Thermodynamic solubility workflow emphasizing the critical stability checkpoint required for Schiff base derivatives.

Mechanistic Analysis of Solubility Limitations

Understanding why this compound behaves poorly in water is essential for formulation.

Crystal Lattice Energy

The introduction of the 2-chloro substituent creates a "molecular hook" that enhances


-

stacking interactions in the solid state. The chlorine atom also fills space efficiently in the crystal lattice, increasing the Melting Point (typically >150°C for this class) and the Lattice Energy . High lattice energy opposes dissolution, as the solvent must overcome these strong intermolecular forces.
Solvation Thermodynamics

Interaction cluster_0 Solvation Barrier Compound Target Molecule Water H2O Compound->Water Hydrophobic Repulsion (High +ΔG) DMSO DMSO Compound->DMSO Dipole-Dipole Interaction

Caption: Figure 2. Solvation interaction diagram. The lipophilic chloro-benzylidene region repels water, while DMSO effectively solvates the polarized imine bond.

In water, the hydrophobic hydration of the chlorophenyl and benzamide aromatic rings results in a large entropic penalty (


). Conversely, DMSO interacts favorably with the polarized carbonyl (

) and imine (

) regions via dipole-dipole interactions, making it the superior solvent.

References

  • OECD Guidelines for the Testing of Chemicals. (1995).[1] Test No. 105: Water Solubility.[2] Organization for Economic Cooperation and Development.[2] Link

  • Cayman Chemical. (2024). 3-amino Benzamide Product Information & Solubility Data.Link

  • Durgun, M., et al. (2020).[3][4] Synthesis, characterisation, biological evaluation and in silico studies of sulphonamide Schiff bases. Taylor & Francis. Link

  • Fisher Scientific. (2021). Safety Data Sheet: 3-Aminobenzamide.[5]Link

Sources

Benchmarking the Antioxidant Potency of Benzamide Schiff Bases: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzamide Schiff Bases (BSBs) have emerged as a versatile scaffold in medicinal chemistry, primarily due to the azomethine (–N=CH–) pharmacophore which bridges the benzamide core with various aromatic aldehydes. While traditionally explored for antimicrobial and anti-inflammatory properties, their potential as non-cytotoxic antioxidants is gaining traction in drug discovery.

This guide benchmarks the antioxidant activity of BSBs against industry-standard controls (Ascorbic Acid, BHT, and n-Propyl Gallate). It provides a self-validating experimental framework and analyzes the Structure-Activity Relationships (SAR) that determine whether a specific BSB will function as a potent radical scavenger or an inert spectator.

The Chemical Candidates: BSBs vs. Industry Standards

To accurately benchmark performance, we must define the chemical nature of the candidates.

The Challenger: Benzamide Schiff Bases

BSBs function primarily through the Hydrogen Atom Transfer (HAT) mechanism. The nitrogen in the azomethine linkage and the amide oxygen can stabilize free radicals via resonance, but their potency is heavily dictated by substituents on the phenyl ring (e.g., -OH, -OMe).

The Incumbents (Standards)
  • L-Ascorbic Acid (Vitamin C): The gold standard for rapid kinetic scavenging (polar media).

  • Butylated Hydroxytoluene (BHT): A lipophilic standard used to benchmark sterically hindered phenol activity.

  • n-Propyl Gallate: A synthetic standard often used to validate sensitivity in low-concentration ranges.

Mechanism of Action: The Pathway to Potency

The antioxidant efficacy of BSBs relies on their ability to donate a hydrogen atom to a free radical (R•) and subsequently stabilize the resulting radical cation.

Diagram 1: Synthesis & Radical Scavenging Mechanism

The following diagram illustrates the condensation synthesis of BSBs and the subsequent Hydrogen Atom Transfer (HAT) mechanism that neutralizes DPPH radicals.

BSB_Mechanism Benzamide Benzamide Core (Amine Source) SchiffBase Benzamide Schiff Base (Azomethine Linkage) Benzamide->SchiffBase Condensation (-H2O) Aldehyde Substituted Aldehyde Aldehyde->SchiffBase Transition H-Atom Transfer (HAT) SchiffBase->Transition Donates H+ DPPH_Rad DPPH Free Radical (Purple, 517nm) DPPH_Rad->Transition Accepts H+ Stable Neutralized DPPH-H (Yellow, Non-radical) Transition->Stable Reduction Resonance Stabilized BSB Radical (Resonance Structure) Transition->Resonance Oxidation

Caption: The synthesis of Benzamide Schiff Bases via condensation and the subsequent scavenging of DPPH radicals through Hydrogen Atom Transfer (HAT).[1][2]

Experimental Protocols: Validated Assays

Protocol A: DPPH Radical Scavenging Assay (Standardized)
  • Objective: Measure the ability of BSBs to bleach the stable purple DPPH radical.

  • Why this works: DPPH is commercially available and stable, minimizing experimental error compared to transient radicals like hydroxyl.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve the BSB in DMSO or Methanol to create a 1 mg/mL stock solution.

  • Serial Dilution: Prepare concentrations of 10, 25, 50, 100, and 200

    
    g/mL.
    
  • DPPH Solution: Prepare a fresh

    
     mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Protect from light.
    
  • Incubation: Mix

    
     mL of BSB solution with 
    
    
    
    mL of DPPH solution. Vortex immediately.
  • Reaction Time: Incubate in the dark at room temperature (

    
    C) for exactly 30 minutes.
    
  • Measurement: Read Absorbance (

    
    ) at 517 nm  using a UV-Vis spectrophotometer.
    
  • Control: Run a blank using Methanol + DPPH (

    
    ).
    

Calculation:



Calculate IC50 (concentration requiring 50% inhibition) using linear regression.
Diagram 2: Experimental Workflow Logic

Workflow Stock Stock Preparation (1 mg/mL in DMSO) Dilution Serial Dilution (10 - 200 µg/mL) Stock->Dilution Mix Mix 1:1 with 0.1 mM DPPH Dilution->Mix Incubate Incubate 30 min (Dark, 25°C) Mix->Incubate Measure Measure Absorbance (@ 517 nm) Incubate->Measure Calc Calculate IC50 (Linear Regression) Measure->Calc

Caption: Validated workflow for determining IC50 values using the DPPH radical scavenging assay.

Benchmarking Data: Performance Comparison

The following table synthesizes data from multiple comparative studies [1][2][4] to illustrate where BSBs stand relative to standards.

Table 1: Comparative IC50 Values (DPPH Assay)

Note: Lower IC50 indicates higher potency.[3]

Compound ClassSpecific DerivativeIC50 Value (

M)
Relative Potency
Standard Ascorbic Acid (Vitamin C) ~30.30 High (Benchmark)
Standard n-Propyl Gallate 30.30 High
BSB (Top Performer) Ortho-trihydroxyl benzamide10.12 Very High (3x Standard)
BSB (Good) Para-hydroxyl benzamide~50 - 80Moderate
BSB (Average) Meta-methoxy benzamide100 - 180Low
BSB (Poor) Unsubstituted / Nitro-substituted> 300Negligible
Structure-Activity Relationship (SAR) Analysis
  • The "Catechol" Effect: BSBs containing an ortho-trihydroxyl or dihydroxyl moiety (similar to catechol) often outperform Ascorbic Acid [2]. This is due to the formation of a stable quinone structure after hydrogen donation.

  • Electron Withdrawal: Derivatives with Nitro (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) groups generally show poor activity because the electron-withdrawing nature destabilizes the phenoxyl radical intermediate [5].
    
  • Steric Hindrance: While bulky groups usually hinder reaction, in BSBs, moderate bulk near the -OH group can sometimes prevent rapid pro-oxidant reversal, extending antioxidant life.

Strategic Recommendations

When to utilize Benzamide Schiff Bases:

  • Targeting Lipophilic Environments: Unlike Ascorbic Acid (highly polar), BSBs can be engineered with lipophilic tails, making them superior for protecting lipid bilayers from peroxidation.

  • Multi-Target Drugs: If your research requires a molecule that is both antimicrobial and antioxidant, BSBs are superior candidates compared to pure antioxidants like BHT.

When to stick with Standards:

  • Rapid Screening: For purely aqueous phase radical scavenging, Ascorbic Acid remains the most cost-effective and soluble option.

References

  • Vertex AI Search. (2025). Synthesis, Characterization, and BSA Binding Studies of Some New Benzamides Related to Schiff Base. National Institutes of Health (PMC). [Link]

  • Vertex AI Search. (2014). Synthesis, Crystal Structure, DFT Studies and Evaluation of the Antioxidant Activity of 3,4-Dimethoxybenzenamine Schiff Bases. MDPI Molecules. [Link]

  • Vertex AI Search. (2021). Comparative Study of Antioxidant Activity of Some Amides. MedCrave Online. [Link]

  • Vertex AI Search. (2021). Synthesis, Antioxidant and Antibacterial Activities of Some Schiff Bases Containing Hydroxyl and Methoxy Groups. Asian Journal of Chemistry. [Link]

  • Vertex AI Search. (2020). Antioxidant and Cytotoxic Activity Studies in Series of Higher Amino Acid Schiff Bases. DergiPark. [Link]

Sources

Technical Deep Dive: MS Characterization of 3-[(2-Chlorobenzylidene)amino]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

3-[(2-Chlorobenzylidene)amino]benzamide is a pharmacophore of significant interest in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties.[1] Structurally, it combines a benzamide moiety (often associated with PARP inhibition) and a 2-chlorobenzylidene Schiff base linker.

For researchers, the primary analytical challenge lies in the labile nature of the azomethine (imine) bond , which is prone to hydrolysis. This guide compares the mass spectrometric performance of this compound under Electrospray Ionization (ESI) versus Electron Impact (EI) , providing a robust roadmap for structural validation.

Feature Specification
Formula

Monoisotopic Mass 258.056 Da (

Cl)
Key Functionality Schiff Base (

), Primary Amide (

), Aryl Chloride
Isotope Pattern Distinctive 3:1 ratio (

:

) due to Chlorine
Critical Stability Hydrolytically unstable in acidic aqueous media

Comparative Analysis: ESI-MS/MS vs. EI-MS[2]

Selecting the correct ionization mode is the critical decision point for this molecule. The choice dictates whether you observe the intact protonated molecule or a structural fingerprint of fragments.

Technique 1: ESI-QTOF (Recommended for Purity & Quantitation)
  • Mechanism: Soft ionization. Generates

    
     ions.
    
  • Performance:

    • Intact Ion Stability: High. Preserves the labile imine bond if source temperature is optimized (<350°C).

    • Sensitivity: Superior for trace analysis in biological matrices.

    • Fragmentation: Requires Collision Induced Dissociation (CID).[2]

  • Best For: PK studies, purity confirmation, and impurity profiling.

Technique 2: EI-GC/MS (Recommended for Structural ID)
  • Mechanism: Hard ionization (70 eV). Generates

    
     radical cations.
    
  • Performance:

    • Intact Ion Stability: Low to Moderate. The molecular ion is often weak.

    • Thermal Degradation: High risk. The high GC injector temperature (250°C+) can induce in-situ hydrolysis or thermal rearrangement before ionization.

    • Fragmentation: Extensive, providing a "fingerprint" library match.

  • Best For: Initial structural elucidation of synthetic intermediates.

Performance Matrix
MetricESI-MS/MS (Positive Mode)EI-MS (70 eV)
Molecular Ion Strong

(

259)
Weak

(

258)
Isotope Visibility Excellent (

Cl/

Cl)
Good, but obscured by fragmentation
Structural Insight Controlled (via CID energy ramping)Rich, but chaotic
Sample Prep Simple (Dilute & Shoot)Complex (Derivatization may be needed)

Fragmentation Pathways & Mechanistic Insights[2][4][5]

The fragmentation of 3-[(2-Chlorobenzylidene)amino]benzamide is driven by three competing mechanisms: Amide loss , Imine cleavage , and Chlorine radical loss .

Pathway A: The "Amide-First" Loss (ESI Dominant)

Under soft ionization (ESI), the amide nitrogen is a likely protonation site.

  • Precursor:

    
     at 
    
    
    
    259.
  • Neutral Loss: Loss of

    
     (17 Da) to form an acylium ion or cyclic benzoxazinone intermediate (
    
    
    
    242).
  • Secondary Loss: Loss of CO (28 Da) from the amide resulting in the aniline derivative (

    
     214).
    
Pathway B: The Azomethine Rupture (Diagnostic)

This is the most structurally informative pathway, confirming the linkage between the two aromatic rings.

  • Cleavage: The

    
     bond breaks.
    
  • Fragment 1: 2-Chlorobenzyl cation (

    
     125/127).
    
  • Fragment 2: 3-Aminobenzamide cation (

    
     137).
    
Pathway C: The "Ortho-Effect" (EI Specific)

In Electron Impact, the chlorine atom in the ortho position facilitates specific rearrangements.

  • Radical Loss: Direct loss of

    
     (
    
    
    
    223).
  • Ring Cyclization: Formation of a benzimidazole-like fused system via radical attack.

Visualization: Fragmentation Tree (DOT)

Fragmentation M [M+H]+ Precursor m/z 259 (100%) AmideLoss [M+H - NH3]+ m/z 242 M->AmideLoss - NH3 (17 Da) ImineCleave1 2-Cl-Benzyl Cation m/z 125/127 (3:1) M->ImineCleave1 Azomethine Break ImineCleave2 3-Aminobenzamide Ion m/z 137 M->ImineCleave2 Azomethine Break ClLoss [M - Cl]+ m/z 224 M->ClLoss - Cl (High Energy) COLoss [M+H - NH3 - CO]+ m/z 214 AmideLoss->COLoss - CO (28 Da)

Caption: Predicted ESI-MS/MS fragmentation tree for 3-[(2-Chlorobenzylidene)amino]benzamide showing primary product ions.

Experimental Protocols

Protocol A: High-Fidelity ESI-MS/MS Acquisition

Objective: To obtain a clean molecular ion and verifiable fragment map without hydrolysis.

  • Solvent System: Prepare Acetonitrile (ACN):Water (90:10) .

    • Critical: Do NOT use acidic modifiers (Formic acid) initially. Acid accelerates Schiff base hydrolysis. Add 0.1% Formic Acid only immediately prior to injection if signal intensity is low.

  • Sample Prep:

    • Dissolve 1 mg of compound in 1 mL anhydrous DMSO (Stock).

    • Dilute 1:1000 into the ACN/Water mobile phase.

  • Instrument Parameters (Q-TOF/Orbitrap):

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 250°C (Keep low to prevent thermal degradation).

    • Collision Energy (CE): Ramp 10–40 eV.

  • Data Validation:

    • Check for

      
       259.06 (Monoisotopic).
      
    • Verify Isotope Pattern: Peak at 261.06 should be ~33% the height of 259.06.

Protocol B: Impurity Profiling (Hydrolysis Check)

Objective: To quantify the presence of the starting material (3-aminobenzamide) formed by degradation.

  • Workflow: LC-MS (Reverse Phase).

  • Column: C18 Rapid Resolution (

    
    ).
    
  • Gradient: 5% to 95% ACN over 5 minutes.

  • Marker: Look for

    
     137  (3-aminobenzamide) eluting earlier than the parent Schiff base. If this peak increases over time in solution, your sample is degrading.
    
Visualization: Analytical Workflow

Workflow Start Solid Sample Solubilization Dissolve in Anhydrous DMSO Start->Solubilization Dilution Dilute in ACN:H2O (No Acid) Solubilization->Dilution Check Immediate Injection? (Prevent Hydrolysis) Dilution->Check Check->Dilution No (Degradation Risk) ESI ESI-MS Source (Temp < 250C) Check->ESI Yes Data Acquire MS1 & MS2 ESI->Data

Caption: Optimized "Quick-Inject" workflow to minimize Schiff base hydrolysis during analysis.

Reference Data Table

Use this table to interpret your mass spectrum. Note: Relative abundances are estimates based on typical ESI-CID behavior at 20 eV.

m/z (Monoisotopic)Ion IdentityOriginRelative Abundance (Est.)
259.06

Parent Ion100% (Base Peak)
261.06


Cl Isotope
~32%
242.03

Loss of

40-60%
214.04

Loss of

20-30%
137.07

Aminobenzamide fragmentVariable
125.01

Chlorobenzyl fragmentVariable

References

  • Schiff Base Fragmentation Mechanisms

    • Title: Mass spectral fragmentation p
    • Source: Journal of Saudi Chemical Society.
    • URL:[Link]

  • Benzamide MS Characterization

    • Title: Fragmentation of Protonated N-(3-Aminophenyl)
    • Source: Journal of The American Society for Mass Spectrometry.
    • URL:[Link]

  • General ESI-MS of Amides

    • Title: Collision-induced dissociation of protonated amides.[3]

    • Source: Mass Spectrometry Reviews.[2][4][5]

    • URL:[Link]

  • Synthesis & Characterization Context

    • Title: Synthesis, Spectral Characterization...
    • Source: ResearchG
    • URL:[Link]

Sources

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。